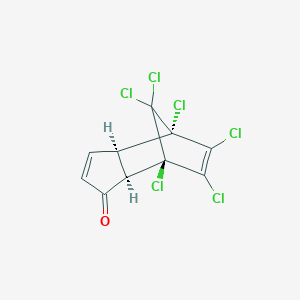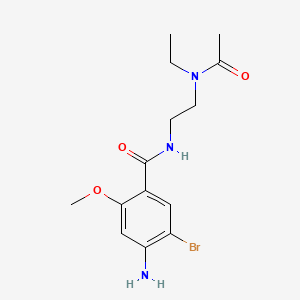
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is a complex organic compound featuring a hydroxyl group, a methoxy group, and a tetrahydropyran-2-yl ether group attached to a decanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one typically involves multiple steps, including the protection of hydroxyl groups, etherification, and subsequent deprotection. One common approach involves the use of tetrahydropyran (THP) as a protecting group for hydroxyl functionalities. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
科学的研究の応用
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
Uniqueness
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the tetrahydropyran-2-yl ether group, in particular, distinguishes it from other similar compounds and enhances its utility in synthetic and medicinal chemistry.
特性
分子式 |
C22H34O5 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
5-hydroxy-1-[3-methoxy-4-(oxan-2-yloxy)phenyl]decan-3-one |
InChI |
InChI=1S/C22H34O5/c1-3-4-5-8-18(23)16-19(24)12-10-17-11-13-20(21(15-17)25-2)27-22-9-6-7-14-26-22/h11,13,15,18,22-23H,3-10,12,14,16H2,1-2H3 |
InChIキー |
HRSHHVJCQQBBSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)OC2CCCCO2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
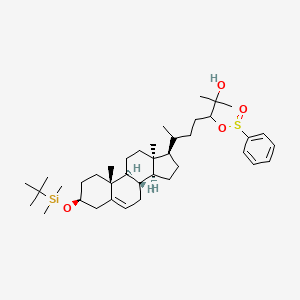
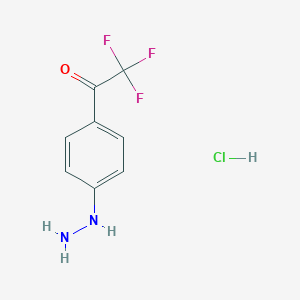
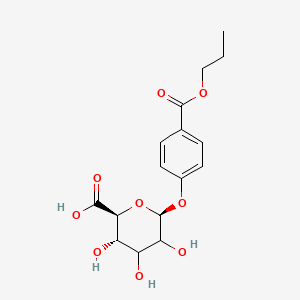
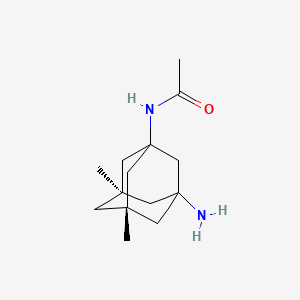
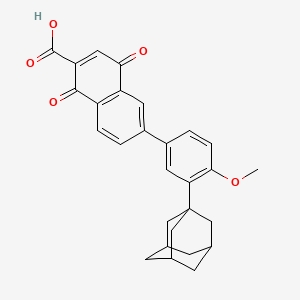
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

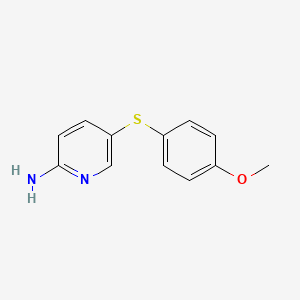
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
